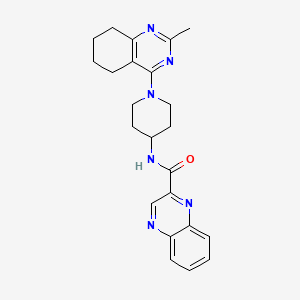
N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide, also known as APAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APAA is a member of the adamantane family of compounds, which are known for their unique chemical and physical properties.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide has shown potential therapeutic applications in several areas of scientific research. One of the most promising areas is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide is not fully understood, but it is believed to act on several different pathways in the body. N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide has been shown to inhibit the formation of amyloid-beta plaques by preventing the aggregation of beta-amyloid peptides. N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide has several biochemical and physiological effects in the body. It has been shown to increase the levels of antioxidant enzymes, which can protect against oxidative stress. N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide also has anti-inflammatory effects, which can reduce inflammation in the body. Additionally, N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide has been shown to increase the levels of several neurotransmitters, including dopamine and serotonin, which can improve mood and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide in lab experiments is its high potency and selectivity. N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide has been shown to have a high affinity for its target receptors, which can improve the accuracy of lab experiments. Additionally, N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide has a long half-life, which can make it easier to study its effects over a longer period of time. However, one of the limitations of using N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide in lab experiments is its high cost and limited availability. N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide is a synthetic compound that is not readily available, which can make it difficult to obtain for lab experiments.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide. One area of research is in the development of more efficient synthesis methods for N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide. This could help to reduce the cost and increase the availability of the compound. Another area of research is in the development of more selective and potent analogs of N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide. This could help to improve its therapeutic potential and reduce any potential side effects. Additionally, more research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide and its effects on different pathways in the body.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide is a complex process that involves several chemical reactions. The starting materials for the synthesis include 4-acetylphenol and 2-phenyl-2-adamantanone. These two compounds are reacted with acetic anhydride and a catalytic amount of sulfuric acid to form the intermediate product, 4-acetylphenyl-2-phenyladamantane. This intermediate is then reacted with acetic anhydride and a catalytic amount of pyridine to form the final product, N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-17(28)20-7-9-24(10-8-20)27-25(29)16-26(21-5-3-2-4-6-21)22-12-18-11-19(14-22)15-23(26)13-18/h2-10,18-19,22-23H,11-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZTZJLJCNOGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2972389.png)
![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2972390.png)
![5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2972392.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2972396.png)
![4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2972397.png)
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2972398.png)
![2-((4aR,5R,5aR,8aR,9S)-10-(4-fluorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid](/img/structure/B2972401.png)
![N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2972402.png)

![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2972405.png)

![2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide](/img/structure/B2972408.png)